molecular formula C10H9ClN2O2S B3040327 4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride CAS No. 186551-65-5

4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride

Cat. No. B3040327
CAS RN: 186551-65-5
M. Wt: 256.71 g/mol
InChI Key: XLFSJIGVCSPHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride is a chemical compound used in various scientific experiments and industries. It has a molecular formula of C10H9ClN2O2S and a molecular weight of 256.71 g/mol .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride, also known as Benzenesulfonyl chloride, 4-(1-methyl-1H-imidazol-2-yl)-:

Synthesis of Metal-Organic Frameworks (MOFs)

4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride is used in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials with high surface areas, which are valuable for gas storage, separation, and catalysis. The compound acts as a linker in the formation of MOFs, contributing to their structural stability and functionality .

Pharmaceutical Intermediates

This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its unique chemical structure allows it to participate in reactions that form active pharmaceutical ingredients (APIs), which are essential for developing new medications .

Bioconjugation Reagents

In bioconjugation, 4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride is used to link biomolecules such as proteins, peptides, and nucleic acids. This application is crucial in the development of diagnostic tools and therapeutic agents, where precise molecular targeting is required.

Chemical Sensors

The compound is employed in the design of chemical sensors. These sensors can detect specific molecules or ions in various environments, making them useful in environmental monitoring, medical diagnostics, and industrial processes. The sulfonyl chloride group in the compound reacts with target analytes, enabling their detection .

Organic Synthesis

In organic synthesis, 4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride serves as a reagent for introducing sulfonyl groups into organic molecules. This modification can alter the physical and chemical properties of the molecules, making them suitable for specific applications in materials science and drug development.

Polymer Chemistry

The compound is used in the synthesis of functional polymers. These polymers have applications in coatings, adhesives, and advanced materials. The presence of the sulfonyl chloride group allows for further chemical modifications, enhancing the properties of the resulting polymers .

Material Science

In material science, this compound is used to modify the surface properties of materials. By attaching to surfaces, it can impart desired characteristics such as hydrophobicity, conductivity, or biocompatibility. This application is particularly important in the development of advanced materials for electronics, medical devices, and coatings.

Source 1 Source 2 Source 3 Source 4 Source 5 Source 6 : Source 7 : Source 8

Safety and Hazards

The safety data sheet for benzenesulfonyl chloride, a related compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Imidazole, a related compound, has become an important synthon in the development of new drugs due to its broad range of chemical and biological properties . This suggests potential future directions for research and development involving 4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride.

Mechanism of Action

Target of Action

The compound 4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride, also known as Benzenesulfonyl chloride, 4-(1-methyl-1H-imidazol-2-yl)-, is a chemical compound used in various scientific experiments and industries

Mode of Action

They are involved in various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

4-(1-methylimidazol-2-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-13-7-6-12-10(13)8-2-4-9(5-3-8)16(11,14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFSJIGVCSPHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride
Reactant of Route 2
Reactant of Route 2
4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride
Reactant of Route 3
Reactant of Route 3
4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride
Reactant of Route 4
Reactant of Route 4
4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride
Reactant of Route 5
Reactant of Route 5
4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride
Reactant of Route 6
Reactant of Route 6
4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.